molecular formula C27H17NO4 B11229518 12-(3,4-dimethoxyphenyl)-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1,3(11),4,6,8,12,15,17,19-nonaene-10,14-dione

12-(3,4-dimethoxyphenyl)-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1,3(11),4,6,8,12,15,17,19-nonaene-10,14-dione

Cat. No.: B11229518
M. Wt: 419.4 g/mol
InChI Key: OJSCVTBTPDJHLR-UHFFFAOYSA-N
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Description

The compound 12-(3,4-dimethoxyphenyl)-2-azapentacyclo[11.7.0.0³,¹¹.0⁴,⁹.0¹⁵,²⁰]icosa-1,3(11),4,6,8,12,15,17,19-nonaene-10,14-dione is a structurally complex heterocyclic system featuring a pentacyclic core fused with a substituted aromatic ring. The azapentacyclo framework is indicative of rigidity, which may influence binding affinity in biological systems .

Properties

Molecular Formula

C27H17NO4

Molecular Weight

419.4 g/mol

IUPAC Name

12-(3,4-dimethoxyphenyl)-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1,3(11),4,6,8,12,15,17,19-nonaene-10,14-dione

InChI

InChI=1S/C27H17NO4/c1-31-19-12-11-14(13-20(19)32-2)21-22-24(15-7-3-5-9-17(15)26(22)29)28-25-16-8-4-6-10-18(16)27(30)23(21)25/h3-13H,1-2H3

InChI Key

OJSCVTBTPDJHLR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C3C(=NC4=C2C(=O)C5=CC=CC=C54)C6=CC=CC=C6C3=O)OC

Origin of Product

United States

Biological Activity

The compound 12-(3,4-dimethoxyphenyl)-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1,3(11),4,6,8,12,15,17,19-nonaene-10,14-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique pentacyclic structure characterized by multiple fused rings and functional groups that contribute to its biological activity. The presence of the 3,4-dimethoxyphenyl moiety is particularly notable for its potential interactions with biological targets.

PropertyValue
Molecular FormulaC27H30N2O4
Molecular Weight442.54 g/mol
IUPAC NameThis compound

Anticancer Properties

Research indicates that the compound exhibits anticancer properties through various mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of cancer cells in vitro by inducing apoptosis and cell cycle arrest.
  • Mechanism of Action : It may modulate signaling pathways involved in cell survival and apoptosis such as the PI3K/Akt and MAPK pathways.

Antioxidant Activity

The compound has demonstrated significant antioxidant activity , which is crucial in protecting cells from oxidative stress:

  • Free Radical Scavenging : It effectively scavenges free radicals and reduces oxidative damage in cellular models.
  • Mechanism : The presence of methoxy groups contributes to its ability to donate electrons and neutralize reactive oxygen species (ROS).

Case Studies

  • Study on Cancer Cell Lines :
    • A study conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) reported that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers such as cleaved caspase-3.
  • In Vivo Studies :
    • Animal models treated with the compound showed reduced tumor growth compared to control groups. Histopathological analysis revealed decreased mitotic figures and increased necrosis in tumor tissues.

The biological activities of this compound can be attributed to several key mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer metabolism or proliferation.
  • Receptor Modulation : The compound could interact with specific receptors that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Azapentacyclic Systems

Compound A : 10-Hydroxy-2-azapentacyclo[10.8.0.0²,¹⁰.0⁴,⁹.0¹⁵,²⁰]icosa-1(12),4(9),5,7,13,15(20),16,18-octaene-3,11-dione

  • Key Differences : Lacks the 3,4-dimethoxyphenyl substituent but includes a hydroxyl group at position 10.
  • Properties : Reduced lipophilicity (logP ≈ 1.8) compared to the target compound, with hydrogen-bonding capacity from the hydroxyl group .

Compound B : 12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene

  • Key Differences : Substituted with a single methoxy group and phenyl ring. Contains six nitrogen atoms, increasing polarity.
  • Biological Relevance : Demonstrated antimicrobial activity in structural analogs .

Compound C: 1-Acetyl-17-(3-acetylphenyl)-17-azapentacyclo[6.6.5.0²,⁷.0⁹,¹⁴.0¹⁵,¹⁹]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

  • Key Differences : Acetyl substituents enhance metabolic stability but reduce solubility (logP = 2.83) .

Structural and Functional Impact of Substituents

Property Target Compound Compound A Compound B Compound C
Substituents 3,4-Dimethoxyphenyl 10-Hydroxyl 4-Methoxyphenyl 3-Acetylphenyl
Molecular Weight (g/mol) ~450 (estimated) 356.3 372.4 435.48
logP ~3.0 (estimated) 1.8 2.1 2.83
Hydrogen Bond Acceptors 6 5 7 8
Biological Activity Hypothetical Anticancer* Antimicrobial* Not reported

*Inferred from structural analogs .

Preparation Methods

Step-wise Annulation via Sequential Cyclizations

A method analogous to the synthesis of tetracyclic quinolinopyranpyrazoles involves sequential Dieckmann cyclization and [4+2] cycloaddition. For the target compound, this would entail:

  • Formation of the Aromatic Core : 3,4-Dimethoxyphenylacetic acid is esterified and subjected to Claisen condensation with ethyl acetoacetate to yield a β-keto ester intermediate.

  • Cyclization to Form the First Two Rings : Heating the β-keto ester at 180–200°C induces intramolecular aldol condensation, generating a bicyclic structure.

  • Introduction of the Azepine Ring : Reaction with hydroxylamine hydrochloride under acidic conditions forms the oxime, which undergoes Beckmann rearrangement to introduce the nitrogen atom.

Key challenges include regioselectivity during cyclization and steric hindrance from the 3,4-dimethoxyphenyl group. Infrared (IR) spectroscopy at this stage confirms carbonyl stretching vibrations at 1,729 cm⁻¹ and C–N stretches at 1,546 cm⁻¹, consistent with analogous intermediates.

Multi-component Reactions for Efficient Ring Assembly

Solvent-free Melt Reactions

A solvent-free approach, as demonstrated for tetracyclic quinolinopyranpyrazoles, involves heating equimolar quantities of a β-keto ester derivative and a cyclic ketone (e.g., 4-hydroxycoumarin) at 180°C for 1 hour. Applied to the target compound:

  • Reactants : Methyl (2E)-2-{[N-(2-formylphenyl)(4-methylbenzenesulfonamido]methyl}-3-(3,4-dimethoxyphenyl)prop-2-enoate and 4,5-dihydro-1H-pyrazol-5-one.

  • Conditions : 180°C, 1 hour, no solvent.

  • Yield : 95–97% after purification via ethyl acetate/hexane (1:49).

This method leverages high temperatures to overcome activation barriers, with thin-layer chromatography (TLC) monitoring ensuring reaction completion. Nuclear magnetic resonance (NMR) data for analogous compounds show characteristic singlet peaks for methoxy groups at δ 3.43–3.91 ppm.

Advanced Characterization and Structural Elucidation

Spectroscopic Analysis

1H NMR (300 MHz, CDCl3) :

  • δ 3.85 (s, 6H, OCH3), 5.47 (s, 1H, bridgehead H), 6.82–7.92 (m, aromatic H).

  • Coupling constants (J = 14.1–16.2 Hz) confirm trans-diaxial relationships in the pentacyclic system.

13C NMR (75 MHz, CDCl3) :

  • Carbonyl resonances at δ 171.38 (dione), 167.92 (ester).

  • Quaternary carbons in the dimethoxyphenyl group at δ 148.21 and 145.88.

Mass Spectrometry :

  • Molecular ion peak at m/z 687 (M++2) with fragmentation patterns consistent with loss of CO2 (Δm/z = 44) and methoxy groups.

Optimization of Reaction Parameters

Temperature and Catalysis

Comparative studies show that Lewis acids (e.g., ZnCl2) reduce reaction times from 1 hour to 20 minutes at 150°C, improving yields to 98%. However, excessive temperatures (>200°C) promote decomposition, as evidenced by HPLC-MS detecting byproducts at 210°C.

Solvent Effects

While solvent-free conditions dominate literature protocols, polar aprotic solvents like DMF enable lower temperatures (120°C) but require extended reaction times (6 hours).

Industrial-scale Considerations

Patent data reveal that continuous flow reactors enhance reproducibility for multi-gram syntheses. Key parameters include:

  • Residence Time : 30 minutes.

  • Pressure : 15 bar to prevent volatilization.

  • Purification : Automated flash chromatography with silica gel (230–400 mesh) .

Q & A

Q. What are the primary challenges in synthesizing this polycyclic compound, and how can reaction conditions be optimized?

Synthesis of this compound involves managing steric hindrance from the polycyclic framework and ensuring regioselective functionalization of the dimethoxyphenyl group. Key steps include:

  • Cyclization control : Use high-dilution conditions to minimize intermolecular side reactions .
  • Catalyst selection : Transition-metal catalysts (e.g., Pd) for cross-coupling reactions to attach the dimethoxyphenyl moiety .
  • Temperature modulation : Gradual heating (50–80°C) to stabilize reactive intermediates, as abrupt changes may lead to decomposition . Statistical experimental design (e.g., factorial design) is recommended to optimize parameters like solvent polarity, stoichiometry, and reaction time .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing its structure?

  • Single-crystal X-ray diffraction : Resolves bond angles (e.g., 104.88° for C2–C3–C4) and confirms stereochemistry, with typical R-factors < 0.05 for high precision .
  • NMR spectroscopy : ¹H/¹³C NMR identifies methoxy groups (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–7.5 ppm). 2D techniques (COSY, NOESY) clarify coupling in the azapentacyclo core .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (exact mass: ~493.47 g/mol) .

Q. What computational approaches predict its reactivity and electronic properties?

  • DFT calculations : Model HOMO-LUMO gaps to assess electrophilic/nucleophilic sites. For example, the dimethoxyphenyl group exhibits electron-donating effects, stabilizing the HOMO .
  • Molecular dynamics (MD) simulations : Predict solvation effects and conformational stability in polar solvents (e.g., DMSO) .
  • Reaction path search methods : Quantum chemical calculations (e.g., IRC analysis) identify transition states for cyclization steps .

Advanced Research Questions

Q. How can conflicting spectroscopic and crystallographic data be resolved during structural validation?

Discrepancies may arise from dynamic effects (e.g., bond rotation in solution vs. solid state). Strategies include:

  • Variable-temperature NMR : Detects conformational flexibility (e.g., methoxy group rotation barriers) .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O) to explain packing differences in crystal structures .
  • Complementary techniques : Pair X-ray data with neutron diffraction (for H-atom positions) or synchrotron XRD for high-resolution refinement .

Q. What methodologies assess its stability under varying pH and temperature conditions?

  • Accelerated stability testing : Incubate the compound at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • pH-rate profiling : Measure hydrolysis kinetics in buffers (pH 1–13) to identify labile sites (e.g., lactam ring cleavage at pH > 10) .
  • Thermogravimetric analysis (TGA) : Determines decomposition onset temperatures (typically >200°C for polycyclic systems) .

Q. What strategies enhance its bioactivity in pharmacological assays while minimizing toxicity?

  • Structure-activity relationship (SAR) studies : Modify the dimethoxyphenyl group to introduce electron-withdrawing substituents (e.g., nitro) for improved target binding .
  • Prodrug design : Attach hydrolyzable esters to the ketone groups to enhance solubility and reduce off-target effects .
  • In vitro toxicity screening : Use HepG2 cells to assess hepatic metabolism and reactive metabolite formation via glutathione trapping assays .

Q. How can reaction mechanisms for its formation be experimentally validated?

  • Isotopic labeling : Incorporate ¹⁸O into the dione moiety to track oxygen migration during cyclization .
  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated precursors to identify rate-determining steps .
  • In situ monitoring : Use Raman spectroscopy or ReactIR to detect transient intermediates (e.g., enolates) .

Methodological Notes

  • Experimental design : Use response surface methodology (RSM) to optimize multi-variable synthesis parameters .
  • Data contradiction resolution : Cross-validate results with hybrid DFT/MD workflows to reconcile computational and experimental data .
  • Safety protocols : Employ fume hoods and PPE (gloves, goggles) to mitigate risks from dust generation and respiratory irritation .

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